Methyl 6-bromo-2-cyano-3-formylbenzoate
Description
Methyl 6-bromo-2-cyano-3-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromine, cyano, and formyl groups at positions 6, 2, and 3, respectively. This compound’s structure combines electron-withdrawing (bromo, cyano) and reactive aldehyde (formyl) groups, making it a versatile intermediate in organic synthesis. The bromine atom enhances electrophilic substitution reactivity, the cyano group contributes to polarity and hydrogen-bonding interactions, and the formyl group enables further derivatization via condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
methyl 6-bromo-2-cyano-3-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(4-12)6(5-13)2-3-8(9)11/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFKIORMMSJYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Functional Group Impact on Properties
| Compound | Key Substituents | Reactivity Profile | Primary Applications |
|---|---|---|---|
| Methyl 6-bromo-2-cyano-3-formylbenzoate | Br, CN, CHO | High electrophilicity, aldehyde reactivity | Drug precursors, specialty chems |
| Methyl 6-amino-2-bromo-3-methoxybenzoate | Br, NH₂, OCH₃ | Amino-mediated coupling | Pharmaceuticals, agrochemicals |
| Methyl 6-bromo-3-fluoro-2-methylbenzoate | Br, F, CH₃ | Fluorine-enhanced stability | Bioactive molecule synthesis |
Key Findings:
Electron Effects: The target compound’s electron-withdrawing groups (Br, CN) increase its susceptibility to nucleophilic attack at the carbonyl, whereas amino/methoxy groups in analogs favor electrophilic substitution .
Derivatization Potential: The formyl group in the target compound allows for Schiff base formation or aldol condensation, pathways absent in fluorine- or amino-substituted analogs.
Stability : Fluorinated analogs exhibit superior metabolic stability compared to aldehyde-containing derivatives, limiting the latter’s use in vivo without further modification .
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